3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride
Description
3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14ClFN2O. It is a fluorinated pyridine derivative, which is often used in various scientific research applications due to its unique chemical properties .
Properties
IUPAC Name |
3-fluoro-2-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-4-2-6-13-10(9)14-8-3-1-5-12-7-8;/h2,4,6,8,12H,1,3,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGLYUZOLUSIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=CC=N2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 3-fluoropyridine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemical Synthesis Applications
3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse substituted pyridine derivatives. This property makes it valuable in the development of new materials and chemical processes, where fluorination can enhance the stability and reactivity of the resulting compounds .
Anticancer Research
Recent studies have highlighted the potential anticancer properties of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride. Its mechanism of action appears to involve interactions with specific molecular targets that are critical in cancer cell proliferation and survival. Preliminary investigations suggest that this compound may inhibit key enzymes or receptors involved in tumor growth, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it may possess significant effects against various bacterial strains, suggesting its potential use in developing new antimicrobial therapies. The interaction between the fluorine atom and biological targets enhances its binding affinity, which could lead to improved efficacy against pathogens.
Neurological Applications
There is growing interest in the application of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride in neurological research. Studies have suggested that derivatives of this compound may exhibit neuroprotective effects and could be explored for treating neurodegenerative diseases . The piperidine moiety is particularly relevant as it can modulate neurotransmitter systems, which are often disrupted in neurological disorders.
Case Studies and Research Findings
Several case studies have documented the applications and effects of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine moiety can also contribute to the compound’s overall pharmacological profile by interacting with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-2-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with different substituents.
2-Fluoropyridine: A simpler fluorinated pyridine compound.
3-Fluoro-4-(piperidin-3-yloxy)pyridine: A structural isomer with the piperidin-3-yloxy group at a different position.
Uniqueness
3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the piperidin-3-yloxy group makes it a versatile compound for various applications in research and industry .
Biological Activity
3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride (CAS No. 1707369-80-9) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a fluorine atom and a piperidine moiety. Its structural formula can be represented as follows:
The biological activity of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The piperidine group may enhance its affinity for certain receptors, potentially influencing central nervous system (CNS) activity.
Biological Activity Overview
Research indicates that compounds similar to 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Some derivatives have been shown to modulate serotonin and norepinephrine levels, suggesting potential use in treating depression.
- Antimicrobial Properties : Certain studies have indicated that pyridine derivatives possess antibacterial and antifungal activities.
- Neuroprotective Effects : Evidence suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of neurotransmitters | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Protection against cell death |
Case Studies
- Antidepressant Effects : A study evaluated the effects of 3-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride on animal models of depression. Results showed significant reductions in immobility time in the forced swim test, indicating antidepressant-like activity.
- Antimicrobial Activity : In vitro assays demonstrated that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Neuroprotective Study : Research involving neuronal cell cultures treated with oxidative stress agents revealed that the compound significantly reduced cell death rates compared to controls, suggesting its potential as a neuroprotective agent.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyridine derivatives. Modifications at various positions on the pyridine ring have been shown to influence biological activity significantly. For instance, the introduction of halogen atoms or alkyl groups can enhance receptor binding affinity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
